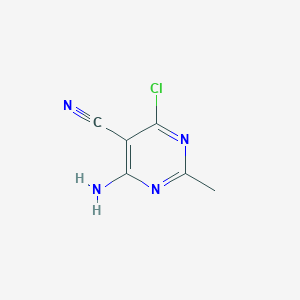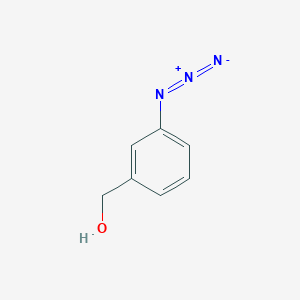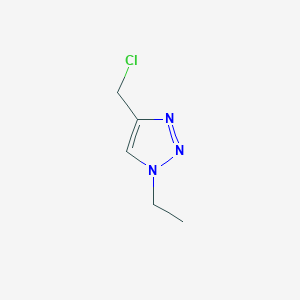
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile
Descripción general
Descripción
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a research chemical with the CAS Number: 76574-37-3 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 4-amino-6-chloro-2-methyl-5-pyrimidinecarbonitrile .
Synthesis Analysis
The synthesis of this compound involves the use of 1- (1-Methyl-6-morpholino-1H-pyrrolo [3,2-b]pyridin-5-yl)ethanamine, N-ethyl-N-isopropylpropan-2-amine, and acetonitrile . The reaction mixture is heated in a sealed tube at 128°C for 1 hour in a microwave reactor . Another synthesis method involves the use of DIPEA in n-butanol, heated at 130°C for 2 hours in a microwave reactor .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3, (H2,9,10,11) . The InChI key is RCKHTMVNHANHKZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a freezer .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile has been utilized in the synthesis of thiazolo[4,5-d]pyrimidines, which show promising antibacterial properties. This process involves the reaction of a related compound (4-amino-5-bromo-2-chloro-6-methylpyrimidine) with carbon disulfide and subsequent alkylation, leading to various derivatives with potential antibacterial applications (Rahimizadeh et al., 2011).
Development of Scalable Syntheses
The compound has been the subject of research in developing scalable synthetic processes. Two methods have been described for synthesizing a closely related compound (4-amino-5-aminomethyl-2-methylpyrimidine), a key intermediate for Vitamin B1. These methods provide efficient, industry-suitable processes for the compound's synthesis (Zhao, Ma, & Chen, 2012).
Antibacterial Activity of Derivatives
A study explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile. These compounds were evaluated for their antibacterial activity, highlighting the compound's role in developing new antibacterial agents (Rostamizadeh et al., 2013).
New Routes to Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound has been used to create pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This involves treating a related compound (5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine) with various reactants to yield derivatives with potential applications in different scientific domains (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Synthesis of Bioactive Heterocycles
Research has been conducted on the synthesis of bioactive heterocycles from derivatives of this compound. These heterocycles have been shown to possess antimicrobial properties, expanding the scope of the compound's application in medicinal chemistry (El-ziaty et al., 2018).
Microwave-Assisted Synthesis
A microwave-assisted synthetic scheme has been developed for novel Schiff base congeners of pyrimidine nuclei, using 4-amino-6-phenylpyrimidine-5-carbonitrile. This approach is more eco-friendly and efficient, indicating the compound's role in green chemistry applications (Karati, Mahadik, & Kumar, 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrimidine derivatives often interact with enzymes involved in nucleic acid synthesis, such as thymidylate synthase, dihydrofolate reductase, or orotate phosphoribosyltransferase .
Mode of Action
These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the normal substrate from binding .
Biochemical Pathways
By inhibiting these enzymes, pyrimidine derivatives can disrupt the synthesis of DNA and RNA, affecting cell growth and division .
Result of Action
The inhibition of nucleic acid synthesis can lead to cell death, particularly in rapidly dividing cells. This is why some pyrimidine derivatives are used as anticancer or antimicrobial agents .
Propiedades
IUPAC Name |
4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHTMVNHANHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)




![3-[3-Bromo-5-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B1526935.png)
![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)
![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)



![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)